Zirconyl perchlorate

Descripción

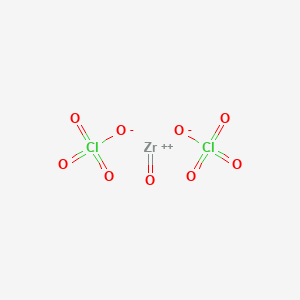

Zirconyl perchlorate, chemically represented as ZrO(ClO4)₂·8H₂O (CAS RN: 12205-73-1), is a zirconium-based oxy-perchlorate compound. It exists as white crystalline solids under standard conditions . The compound is characterized by the presence of the zirconyl ion (ZrO²⁺) coordinated with two perchlorate (ClO₄⁻) anions and eight water molecules. Its molecular weight is 450.246 g/mol. Zirconyl perchlorate is classified as an oxidizer due to the perchlorate anion, which confers strong oxidative properties.

Propiedades

Fórmula molecular |

Cl2O9Zr |

|---|---|

Peso molecular |

306.12 g/mol |

Nombre IUPAC |

oxozirconium(2+);diperchlorate |

InChI |

InChI=1S/2ClHO4.O.Zr/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;/q;;;+2/p-2 |

Clave InChI |

KUTDKNIYRVVOFM-UHFFFAOYSA-L |

SMILES canónico |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.O=[Zr+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zirconyl perchlorate can be synthesized by reacting zirconium hydroxide with perchloric acid. The reaction typically involves dissolving zirconium hydroxide in an excess of perchloric acid, followed by evaporation of the solution to obtain zirconyl perchlorate crystals. The reaction can be represented as follows:

Zr(OH)4+2HClO4+5H2O→ZrO(ClO4)2⋅8H2O

Comparación Con Compuestos Similares

Zirconyl Chloride (ZrOCl₂·8H₂O)

- Chemical Formula : ZrOCl₂·8H₂O (CAS RN: 13520-92-8) .

- Properties : Crystalline solid, highly water-soluble.

- Applications : Widely used as a precursor for zirconium-containing materials, including metal-organic frameworks (MOFs) like UiO-66-NH₂ , and as a phosphate binder in medical research .

- Key Differences :

- Anion : Chloride (Cl⁻) vs. perchlorate (ClO₄⁻).

- Reactivity : Zirconyl chloride is less oxidizing but corrosive. Zirconyl perchlorate’s perchlorate group makes it a stronger oxidizer.

- Toxicity : Zirconyl chloride shows low tissue retention in biological studies, whereas zirconyl perchlorate’s perchlorate anion poses thyroid-disruption risks .

Zirconyl Nitrate (ZrO(NO₃)₂·xH₂O)

- Chemical Formula: ZrO(NO₃)₂·xH₂O (CAS RN: 14985-18-3) .

- Properties: White powder, soluble in water and ethanol.

- Applications : Used in ceramic toughening (e.g., alumina foams) due to its conversion to ZrO₂ during sintering .

- Key Differences: Anion: Nitrate (NO₃⁻) vs. perchlorate (ClO₄⁻). Thermal Decomposition: Zirconyl nitrate decomposes to release NOₓ gases, while zirconyl perchlorate likely releases ClO-related species or oxygen . Oxidizing Power: Perchlorate’s higher oxidative stability makes zirconyl perchlorate more suitable for high-energy applications.

Ammonium Perchlorate (NH₄ClO₄)

- Chemical Formula : NH₄ClO₄ (CAS RN: 7790-98-9) .

- Properties : White crystalline solid, highly water-soluble.

- Applications : Primary oxidizer in solid rocket propellants and pyrotechnics .

- Key Differences :

- Cation : Ammonium (NH₄⁺) vs. zirconyl (ZrO²⁺).

- Solubility : Ammonium perchlorate has higher solubility in water compared to zirconyl perchlorate, which may form hydrated structures .

- Environmental Impact : Both contribute to perchlorate contamination, but ammonium perchlorate’s widespread use in aerospace makes it a major environmental concern .

Zirconium Perchlorate (Zr(ClO₄)₄)

- Chemical Formula: Zr(ClO₄)₄ (CAS RN: Not explicitly provided; inferred from ).

- Key Differences :

- Structure : Zirconium perchlorate lacks the oxy group (Zr⁴⁺ vs. ZrO²⁺), making it distinct from zirconyl perchlorate.

- Reactivity : The absence of the oxy group may alter coordination chemistry and thermal stability.

Data Tables

Table 1: Physicochemical Properties

Research Findings and Trends

- Synthesis : Zirconyl perchlorate is likely synthesized via reaction of zirconium oxide with perchloric acid, analogous to zirconyl nitrate production .

- Environmental Impact : Perchlorate remediation strategies (e.g., ion exchange, bioremediation) developed for ammonium perchlorate may apply to zirconyl perchlorate .

- Emerging Uses: Potential in energetic materials due to zirconium’s high density and perchlorate’s oxidizing power, though safety challenges remain .

Q & A

Q. How can zirconyl perchlorate be synthesized with high purity for experimental use?

Zirconyl perchlorate can be synthesized by reacting zirconium carbonate with 70% perchloric acid (HClO₄) under controlled conditions. The reaction yields zirconyl perchlorate, which is then vacuum-filtered to remove impurities. Recrystallization in ethanol is critical for purity, as metal perchlorates are partially alcohol-soluble. Multiple recrystallization cycles ensure minimal residual acid and carbonate contamination .

Q. What analytical methods ensure selective detection of perchlorate in complex matrices (e.g., soil, biota)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Monitoring mass-to-charge ratios (m/z 83 and 85) to avoid sulfate interference.

- Validating results using isotopic ratios (³⁵Cl:³⁷Cl ≈ 3.0655) and spiking samples with ¹⁸O-labeled perchlorate as an internal standard.

- Establishing method detection limits (MDL) and practical quantitation limits (PQL) via EPA protocols, with matrix-specific validation (e.g., soil vs. water) .

Q. How are stability constants of zirconyl perchlorate-ligand complexes determined experimentally?

Potentiometric titration is widely used:

- Prepare zirconyl perchlorate from pure precursors to avoid side reactions.

- Titrate with ligands (e.g., EDTA) under inert atmospheres to prevent oxidation.

- Analyze titration curves using software like HyperQuad to calculate stability constants, accounting for ionic strength and temperature effects .

Q. What quality control measures are essential for validating perchlorate detection limits?

- Perform spike-and-recovery tests in representative matrices (e.g., tap water, river water).

- Analyze laboratory blanks to identify contamination sources.

- Use interlaboratory comparisons and reference materials to ensure reproducibility (e.g., IC-MS/MS method performance data in Table 3.2) .

Advanced Research Questions

Q. How can isotopic analysis (δ³⁷Cl, δ¹⁸O) distinguish synthetic vs. natural zirconyl perchlorate sources in environmental samples?

- Synthetic perchlorates exhibit distinct δ¹⁸O and Δ¹⁷O values compared to natural Chilean deposits.

- Use high-resolution mass spectrometry to track isotopic signatures in groundwater or soil.

- Cross-reference with site-specific hydrogeological data to model contaminant transport and identify source locations .

Q. What experimental designs address non-monotonic dose responses in perchlorate toxicity studies?

- Chronic exposure models (e.g., stickleback fish from fertilization to maturity) reveal compensatory mechanisms like thyroid follicle hyperplasia.

- Measure hormone levels (T3/T4) and gonadal development across multiple doses (e.g., 10–100 ppm).

- Use nonlinear regression to model dose-response relationships and identify thresholds for adverse effects .

Q. How do zirconyl perchlorate’s catalytic properties influence ammonium perchlorate (AP) decomposition in propellants?

- Synthesize nitrogen-doped ZnO nanocatalysts and characterize surface interactions via Raman spectroscopy.

- Measure AP decomposition kinetics using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Correlate catalytic activity with zirconyl perchlorate’s Lewis acidity and oxygen mobility .

Q. What methodologies resolve controversies in perchlorate risk assessment (e.g., reference dose derivation)?

- Integrate emerging data (e.g., breast milk contamination) into probabilistic risk models.

- Critically evaluate NAS recommendations by reanalyzing thyroid inhibition studies for adversity thresholds.

- Use Bayesian frameworks to quantify uncertainties in epidemiological and toxicological datasets .

Q. How can contaminant transport modeling predict zirconyl perchlorate migration in groundwater systems?

Q. What advanced techniques confirm non-thyroidal mechanisms of perchlorate toxicity (e.g., gonadal disruption)?

- Conduct transcriptomic profiling (RNA-seq) on gonadal tissues to identify dysregulated pathways.

- Measure embryonic androgen levels via LC-MS/MS and correlate with histopathological changes.

- Compare results with thyroid hormone receptor knockout models to isolate direct vs. indirect effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.